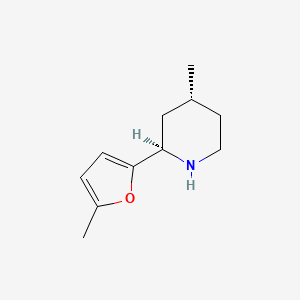
(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2R,4R)-4-Methyl-2-(5-methylfuran-2-yl)piperidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group and a furan ring that also contains a methyl group. Its molecular formula is C11H17NO, and it is characterized by the following structural features:
- Piperidine Ring : A saturated six-membered ring containing one nitrogen atom.
- Furan Ring : A five-membered aromatic ring with oxygen, contributing to the compound's reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects.
- Receptor Interaction : It may bind to specific receptors, influencing various signaling pathways related to disease processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of both methyl groups enhances stability and interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapies.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies suggest that it can inhibit certain inflammatory enzymes, which may be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Experimental Data
- In vitro Studies : Various derivatives of piperidine have shown significant inhibitory activity against enzymes like dihydrofolate reductase (DHFR), with IC50 values ranging from 13.70 µM to 47.30 µM. These findings highlight the potential of piperidine derivatives in drug development .
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in disease pathways. This supports its candidacy for further therapeutic exploration .
- Bioavailability Assessments : Preliminary studies indicate that compounds similar to this compound have acceptable bioavailability profiles when administered in vivo, suggesting potential for clinical application .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl groups on furan and piperidine rings | Antimicrobial, anti-inflammatory |
| 2-(5-Methylfuran-2-yl)piperidine | Lacks additional methyl on piperidine | Limited biological activity |
| 4-Methyl-2-(2-furyl)piperidine | Different substitution on furan | Varies; less studied |
Propriétés
IUPAC Name |
(2R,4R)-4-methyl-2-(5-methylfuran-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCIJPMQUFXFGX-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














